molecular formula C10H20N2 B13934459 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-

2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-

Cat. No.: B13934459
M. Wt: 168.28 g/mol
InChI Key: IBZQHYMXAQZHSW-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- is a chemical compound with the molecular formula C10H20N2. It is part of the diazaspiro family, which is known for its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the use of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride as an intermediate . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- involves its interaction with sigma receptors, particularly sigma-1 receptors. Sigma-1 receptors are chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum. Upon activation, these receptors dissociate from binding immunoglobulin protein and interact with various ion channels and G-protein-coupled receptors. This interaction can lead to neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with sigma receptors makes it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-propan-2-yl-2,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C10H20N2/c1-9(2)12-7-10(8-12)3-5-11-6-4-10/h9,11H,3-8H2,1-2H3

InChI Key

IBZQHYMXAQZHSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2(C1)CCNCC2

Origin of Product

United States

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